N-(3-chloro-2-methylphenyl)pyrimidine-2-carboxamide
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Overview
Description
N-(3-chloro-2-methylphenyl)pyrimidine-2-carboxamide is an organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring attached to a carboxamide group and a 3-chloro-2-methylphenyl group
Mechanism of Action
Target of Action
The primary target of N-(3-chloro-2-methylphenyl)pyrimidine-2-carboxamide is the Enoyl- [acyl-carrier-protein] reductase [NADH] , a key enzyme in the fatty acid synthesis pathway of Mycobacterium tuberculosis .
Mode of Action
The compound interacts with its target, the Enoyl- [acyl-carrier-protein] reductase [NADH], inhibiting its function
Biochemical Pathways
The inhibition of Enoyl- [acyl-carrier-protein] reductase [NADH] affects the fatty acid synthesis pathway in Mycobacterium tuberculosis . This disruption can lead to the bacterium’s inability to produce essential components of its cell wall, thereby inhibiting its growth and survival .
Pharmacokinetics
The compound’s bioavailability and pharmacokinetic profile would be crucial in determining its effectiveness as a therapeutic agent .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of fatty acid synthesis in Mycobacterium tuberculosis, leading to inhibited bacterial growth .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-methylphenyl)pyrimidine-2-carboxamide typically involves the reaction of 3-chloro-2-methylaniline with pyrimidine-2-carboxylic acid or its derivatives. One common method includes the following steps:
Formation of 3-chloro-2-methylphenylthiourea: This intermediate is obtained by reacting 3-chloro-2-methylaniline with ammonium thiocyanate in the presence of concentrated hydrochloric acid under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-2-methylphenyl)pyrimidine-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the carboxamide group.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and catalytic hydrogenation are commonly used.
Cyclization Reactions: Cyclization can be facilitated by the use of strong acids or bases and elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction can modify the carboxamide group to form different functional groups.
Scientific Research Applications
N-(3-chloro-2-methylphenyl)pyrimidine-2-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activity.
Biological Research: The compound is used as a tool in biological research to study the effects of pyrimidine derivatives on various biological pathways and targets.
Industrial Applications: The compound is used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
N-(4-bromo-3-methylphenyl)pyrimidine-2-carboxamide: This compound has a similar structure but with a bromo group instead of a chloro group.
N-(3-chloro-2-methylphenyl)pyrazine-2-carboxamide: This compound has a pyrazine ring instead of a pyrimidine ring.
Uniqueness
N-(3-chloro-2-methylphenyl)pyrimidine-2-carboxamide is unique due to its specific substitution pattern and the presence of both a pyrimidine ring and a carboxamide group.
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)pyrimidine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O/c1-8-9(13)4-2-5-10(8)16-12(17)11-14-6-3-7-15-11/h2-7H,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIGNFXUSEYOINT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=NC=CC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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